
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDP is a small molecule inhibitor that targets protein-protein interactions, specifically the interaction between the BRD4 protein and acetylated histones. This interaction plays a crucial role in gene expression and has been linked to several diseases, including cancer and inflammation.
Mécanisme D'action
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one targets the BRD4 protein, which plays a crucial role in gene expression by binding to acetylated histones and recruiting transcriptional machinery to activate gene expression. 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one disrupts the interaction between BRD4 and acetylated histones, leading to the inhibition of gene expression. This mechanism of action has been linked to the therapeutic effects of 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one in cancer, inflammation, and cardiovascular diseases.
Biochemical and Physiological Effects:
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokines, and cardioprotective effects. 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is its specificity for the BRD4 protein, which allows for targeted inhibition of gene expression. 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one also has low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is its relatively low potency, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one research, including the development of more potent analogs, the investigation of its therapeutic potential in other diseases, and the exploration of its mechanism of action in more detail. In addition, the development of targeted delivery systems for 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one may improve its effectiveness and reduce potential side effects. Overall, 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has great potential as a therapeutic agent and further research is needed to fully explore its therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves several steps, starting with the reaction between 2-cyanopyridine and 4-hydroxypiperidine to form 4-(2-pyridyl)piperidine-4-ol. The resulting compound is then reacted with 3-chloropropionyl chloride to form 4-(2-pyridyl)piperidine-4-carboxylic acid 3-chloropropionyl ester. This compound is then reacted with pyrimidine-4-ol to form the final product, 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one.
Applications De Recherche Scientifique
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and cardiovascular diseases. 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the BRD4 protein and disrupting the interaction between BRD4 and acetylated histones. 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models.
Propriétés
IUPAC Name |
5-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12-2-1-10(7-16-12)14(20)18-6-4-11(8-18)21-13-3-5-15-9-17-13/h1-3,5,7,9,11H,4,6,8H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYNSMUDIMQTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyanophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2396554.png)
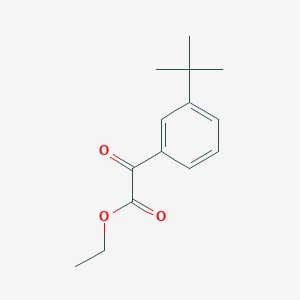
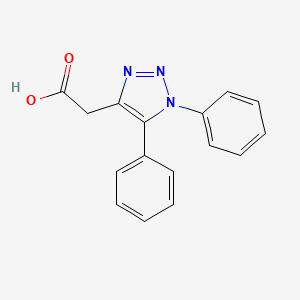
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)
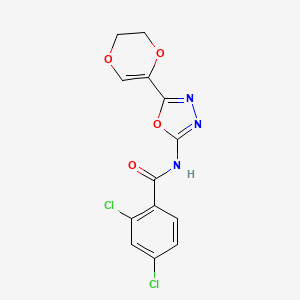

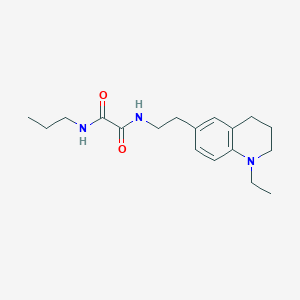
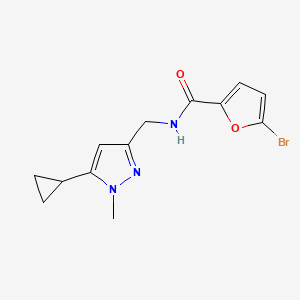
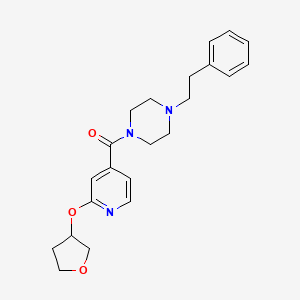
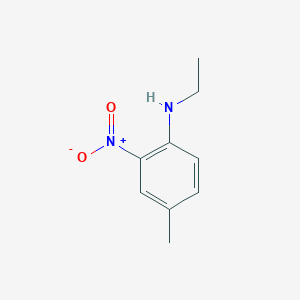
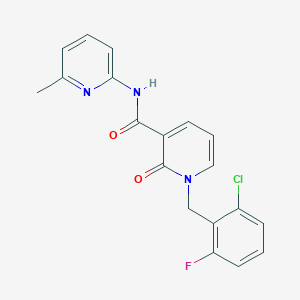
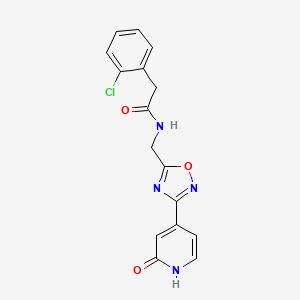
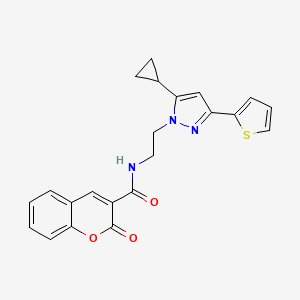
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide](/img/structure/B2396577.png)